2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine
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Overview
Description
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H16FNO3 and a molecular weight of 229.25 g/mol . This compound features a fluoro group attached to an ethanamine backbone, which is further substituted with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Fluorination: The aldehyde group is converted to a fluoro-substituted intermediate using appropriate fluorinating agents.
Reductive Amination: The fluoro-substituted intermediate undergoes reductive amination with ammonia or an amine source to yield the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the corresponding non-fluorinated amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of trimethoxyphenyl derivatives, including their anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Biology: Researchers use this compound to study the interactions of fluoro-substituted amines with biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 2-fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the fluoro group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine can be compared with other similar compounds, such as:
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar biological activities but different pharmacokinetic properties.
3,4,5-Trimethoxyphenyl derivatives: Compounds like colchicine and combretastatin, which also target tubulin and exhibit potent anti-cancer activities.
The uniqueness of 2-fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine lies in its fluoro substitution, which can enhance its pharmacological properties and provide distinct advantages in drug development .
Properties
Molecular Formula |
C11H16FNO3 |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3 |
InChI Key |
WYIRHSHNPBGLRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CF)N |
Origin of Product |
United States |
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